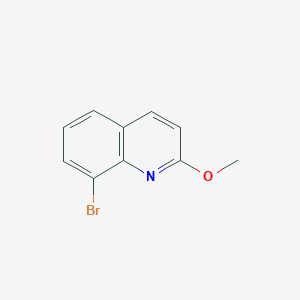

8-Bromo-2-methoxyquinoline

描述

8-Bromo-2-methoxyquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities, including antimalarial, antimicrobial, antibacterial, antiparasitic, and anticancer properties

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-methoxyquinoline typically involves the bromination of 2-methoxyquinoline. One common method is the reaction of 2-methoxyquinoline with N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid. The reaction conditions need to be carefully controlled to avoid the formation of side products .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as using recyclable catalysts and solvent-free conditions, are being explored to make the process more sustainable .

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom at the 8-position undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. Key reactions include:

Amination

- Reaction: Treatment with primary/secondary amines in the presence of Pd catalysts.

- Conditions: Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2 eq), toluene, 110°C, 24 hrs .

- Product: 8-Amino-2-methoxyquinoline derivatives.

- Yield: 60-85% depending on amine nucleophilicity .

Methoxylation

- Reaction: Substitution with methoxide ions.

- Conditions: NaOMe (3 eq), DMF, 80°C, 12 hrs .

- Product: 2,8-Dimethoxyquinoline (minor) and ring-opened byproducts due to competing demethylation .

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed cross-couplings with boronic acids:

Oxidation of the Methoxy Group

- Reaction: Demethylation using BBr₃.

- Conditions: BBr₃ (3 eq), CH₂Cl₂, 0°C → rt, 6 hrs .

- Product: 8-Bromo-2-hydroxyquinoline (87% yield) .

Directed Ortho-Metalation (DoM)

- Reaction: Lithiation at the 3-position using s-BuLi.

- Conditions: s-BuLi (1.1 eq), TMEDA (1.2 eq), THF, -78°C, 1 hr .

- Electrophile Quenching:

Radical Bromination

- Reaction: Further bromination at the 5- or 7-position using NBS.

- Conditions: NBS (1.1 eq), AIBN (0.1 eq), CCl₄, reflux, 4 hrs .

- Product: 5,8-Dibromo-2-methoxyquinoline (major) and 7,8-dibromo-2-methoxyquinoline (minor) .

Biological Activity Modulation

Reactivity trends correlate with bioactivity:

- Antimicrobial Activity: this compound derivatives with C-3 substituents (e.g., sulfonates) show enhanced Gram-positive bacterial inhibition (MIC: 8–32 μg/mL) .

- Anticancer Potential: Suzuki-coupled aryl derivatives exhibit IC₅₀ values of 5–22 μM against HeLa and MCF-7 cell lines .

Comparative Reactivity

The methoxy group at C-2 directs electrophilic substitution to C-3/C-5 positions, while bromine at C-8 deactivates the ring toward further electrophilic attack . Key contrasts with analogs:

| Compound | Reactivity Profile | Reference |

|---|---|---|

| 8-Bromo-5-methoxyquinoline | Bromine at C-8 enhances para-directing effects for nitration | |

| 2-Methoxyquinoline (no Br) | Electrophilic substitution occurs at C-5/C-8 |

科学研究应用

Antimicrobial Activity

8-Bromo-2-methoxyquinoline exhibits significant antibacterial properties against various pathogens, including Staphylococcus aureus and Klebsiella pneumoniae. Its mechanism includes enzyme inhibition that disrupts bacterial cell function .

Anticancer Properties

Research indicates that this compound can inhibit cancer cell proliferation. Notably, it has demonstrated effectiveness against HeLa cells with minimal toxicity at certain concentrations. In vitro studies have shown a dose-dependent response in inhibiting cell growth without cytotoxic effects on normal cells .

Antimalarial and Antiparasitic Effects

Quinoline derivatives are traditionally recognized for their antimalarial properties. This compound has been shown to be effective against malaria parasites, contributing to its potential as a therapeutic agent in treating malaria .

Enzyme Inhibition

The compound may inhibit specific enzymes involved in critical metabolic pathways, influencing cellular functions. For instance, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer’s .

Material Science Applications

In addition to its biological applications, this compound is utilized in the development of materials with specific electronic and optical properties. Its derivatives are explored as electron carriers in organic light-emitting diodes (OLEDs) and fluorescent chemosensors for metal ions .

Antimicrobial Efficacy

A study evaluated the antibacterial activity of this compound against several strains. The results indicated inhibition zones comparable to standard antibiotics, highlighting its potential as an alternative treatment for resistant infections.

Anticancer Activity

In vitro studies demonstrated that this compound significantly reduced the viability of cancer cells across various concentrations. The compound exhibited an IC50 value indicating effective inhibition without affecting normal cells.

Molecular Docking Studies

Computational studies have suggested that this compound binds effectively to target proteins involved in disease processes, providing insights into its potential therapeutic applications.

Data Table: Summary of Biological Activities

| Activity Type | Description | Key Findings/Notes |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus and Klebsiella pneumoniae | Significant inhibition zones observed |

| Anticancer | Inhibits proliferation of HeLa cells | Dose-dependent response with low toxicity |

| Antimalarial | Effective against malaria parasites | Traditional recognition in antimalarial therapy |

| Enzyme Inhibition | AChE and BuChE inhibition | Relevant for neurodegenerative disease treatment |

| Material Science | Used in OLEDs and fluorescent chemosensors | Potential for advanced material applications |

作用机制

The mechanism of action of 8-Bromo-2-methoxyquinoline varies depending on its application. In biological systems, it may interact with specific enzymes or proteins, inhibiting their activity. For instance, it can act as an enzyme inhibitor, affecting pathways involved in cell growth and proliferation. The exact molecular targets and pathways depend on the specific biological context .

相似化合物的比较

8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.

8-Aminoquinoline: Used in antimalarial drug development.

5-Bromo-8-methoxyquinoline: Another brominated derivative with similar reactivity.

Uniqueness: Its ability to undergo various chemical reactions and its broad range of biological activities make it a valuable compound in research and industry .

生物活性

Overview

8-Bromo-2-methoxyquinoline is a derivative of quinoline, a compound known for its diverse biological activities. This article focuses on the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

This compound has the molecular formula C_10H_8BrN_O and a molecular weight of 243.08 g/mol. The presence of the bromine atom and methoxy group contributes to its reactivity and biological properties.

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties against various pathogens, including Staphylococcus aureus and Klebsiella pneumoniae .

- Anticancer Properties : Research indicates that this compound can inhibit cancer cell proliferation. For instance, it has shown effectiveness against HeLa cells with no observed toxicity at certain concentrations .

- Antimalarial and Antiparasitic Effects : Quinoline derivatives are traditionally recognized for their antimalarial properties, and this compound is no exception, demonstrating efficacy against malaria parasites .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, thus affecting cellular functions .

- Receptor Modulation : It potentially interacts with receptors that play roles in signal transduction pathways, influencing cellular responses .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of this compound against several strains. The results indicated inhibition zones comparable to standard antibiotics, highlighting its potential as an alternative treatment for resistant infections .

- Anticancer Activity : In vitro studies demonstrated that this compound significantly reduced the viability of cancer cells. The compound was tested at various concentrations, revealing a dose-dependent response in inhibiting cell growth without cytotoxic effects on normal cells .

- Molecular Docking Studies : Computational studies have suggested that the compound binds effectively to target proteins involved in disease processes, providing insights into its potential therapeutic applications .

Data Table: Biological Activities Summary

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 8-Bromo-2-methoxyquinoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves bromination of 2-methoxyquinoline derivatives using reagents like N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–25°C). Solvent choice (e.g., CCl₄ or DMF) and stoichiometric ratios of brominating agents significantly affect regioselectivity and byproduct formation. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the target compound, with yields typically ranging from 60–85% depending on optimization .

- Key Considerations : Monitor reaction progress using TLC or HPLC to avoid over-bromination. Purity can be confirmed via melting point analysis and ¹H/¹³C NMR .

Q. How is the crystal structure of this compound resolved, and what intermolecular interactions stabilize its packing?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 150 K) reveals a planar quinoline core with weak C–H⋯O interactions between methoxy oxygen and adjacent aromatic hydrogens, forming one-dimensional chains along the crystallographic axis. The mean σ(C–C) bond length is ~0.004 Å, with an R factor of 0.028, indicating high precision .

- Data Consistency : Comparative studies on analogues (e.g., 8-Bromo-2-methylquinoline) show similar planar geometries but variations in π-π stacking distances (3.76 Å vs. 3.80 Å in methyl derivatives), highlighting substituent-dependent packing .

Advanced Research Questions

Q. What strategies are effective for functionalizing this compound at the bromine site, and how do steric/electronic factors influence reactivity?

- Methodological Answer : The bromine atom at C8 undergoes Suzuki-Miyaura coupling with aryl boronic acids or Buchwald-Hartwig amination with primary/secondary amines. Steric hindrance from the methoxy group at C2 necessitates bulky ligands (e.g., SPhos or Xantphos) to enhance catalytic efficiency. For example, coupling with 4-methoxyphenylboronic acid achieved 78% yield using Pd(OAc)₂/Xantphos in toluene at 110°C .

- Challenges : Competing dehalogenation may occur under harsh conditions; optimize temperature and catalyst loading to minimize side reactions .

Q. How can computational methods (e.g., DFT) complement experimental data to predict reactivity and spectroscopic properties of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level correlate well with experimental UV-Vis spectra (λmax ~320 nm) and IR vibrational modes (e.g., C–Br stretch at 550 cm⁻¹). Frontier molecular orbital (FMO) analysis predicts electrophilic attack at C8, aligning with observed regioselectivity in substitution reactions .

- Validation : Compare computed NMR chemical shifts (e.g., C8 δ ~120 ppm) with experimental data to validate models .

Q. What analytical techniques are most reliable for resolving contradictions in reported crystallographic or spectroscopic data for halogenated quinolines?

- Methodological Answer : Discrepancies in crystallographic parameters (e.g., R factors varying from 0.028 to 0.071 for related compounds) may arise from differences in data collection temperatures or refinement protocols. Cross-validate using high-resolution mass spectrometry (HRMS) and solid-state NMR to confirm molecular packing and hydrogen bonding networks .

- Case Study : For 8-Bromo-2-methylquinoline, SC-XRD data (R = 0.071) showed slight deviations in bond angles compared to DFT-optimized structures, emphasizing the need for multi-technique validation .

Q. Methodological Challenges and Solutions

Q. How can researchers mitigate decomposition of this compound during prolonged storage or under reactive conditions?

- Best Practices : Store the compound in amber vials under inert gas (N₂/Ar) at –20°C to prevent photolytic or oxidative degradation. For reactions, avoid prolonged exposure to strong bases or high temperatures (>100°C). Stabilize intermediates by using protective groups (e.g., phthalimide) during multi-step syntheses .

Q. What role does the methoxy group play in modulating the electronic properties and biological activity of this compound?

- Mechanistic Insight : The electron-donating methoxy group increases electron density at C2, altering redox potentials and enhancing π-stacking interactions in host-guest systems. In antimicrobial studies, methoxy-substituted quinolines show improved biofilm penetration compared to non-substituted analogues, likely due to reduced hydrophobicity .

属性

IUPAC Name |

8-bromo-2-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-9-6-5-7-3-2-4-8(11)10(7)12-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNJXLVFMHQRIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=CC=C2Br)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00566398 | |

| Record name | 8-Bromo-2-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146564-18-3 | |

| Record name | 8-Bromo-2-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-bromo-2-methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。